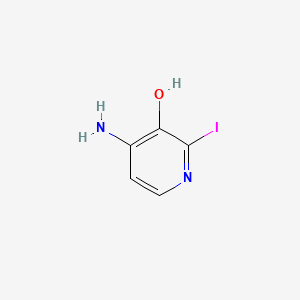

4-Amino-2-iodopyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCZXTKPQSVQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-2-iodopyridin-3-ol chemical properties

This guide provides an in-depth technical analysis of 4-Amino-2-iodopyridin-3-ol , a specialized heterocyclic building block critical in modern medicinal chemistry.

Chemical Properties, Synthesis, and Medicinal Applications

CAS Number: 1171919-81-5 Formula: C₅H₅IN₂O Molecular Weight: 236.01 g/mol IUPAC Name: 4-amino-2-iodopyridin-3-ol[1][2][3][4][5]

Executive Summary

4-Amino-2-iodopyridin-3-ol is a trifunctionalized pyridine scaffold characterized by three distinct reactive handles: an electron-rich amino group at C4, a hydroxyl group at C3, and an electrophilic iodine atom at C2.[2] This specific substitution pattern renders it a "privileged structure" for synthesizing fused heterocycles—most notably oxazolo[4,5-c]pyridines —and for fragment-based drug discovery (FBDD) targeting kinases (e.g., GSK-3β) and phosphatases (e.g., SHP2).

Its utility stems from the orthogonality of its functional groups: the iodine allows for transition-metal-catalyzed cross-coupling (Suzuki/Sonogashira) without interfering with the C3/C4 condensation chemistry.

Chemical Identity & Structural Analysis

Physiochemical Profile

-

Appearance: Off-white to pale yellow solid.

-

Solubility: Low solubility in non-polar solvents (Hexane, DCM); soluble in polar aprotic solvents (DMSO, DMF) and alcohols (MeOH) due to hydrogen bonding capability.

-

Acidity/Basicity:

-

The C3-Hydroxyl is weakly acidic (pKa ~8.5–9.0), capable of forming zwitterions with the ring nitrogen.

-

The Pyridine Nitrogen is less basic than unsubstituted pyridine due to the inductive withdrawal of the C2-iodine and the resonance effect of the C4-amino group.

-

Structural Reactivity Map

The molecule's reactivity is defined by the electronic interplay between its substituents:

-

C2-Iodine (Electrophile): Highly reactive in Pd-catalyzed cross-couplings. The position adjacent to the pyridine nitrogen (alpha) makes the C-I bond particularly labile to oxidative addition by Pd(0).

-

C3-Hydroxyl & C4-Amino (Nucleophiles): These adjacent groups form an "alpha-amino-alcohol" motif on the aromatic ring, serving as a pre-organized bidentate nucleophile for cyclization reactions.

Synthetic Pathways

The synthesis of 4-Amino-2-iodopyridin-3-ol typically proceeds via electrophilic aromatic substitution on a pre-functionalized pyridine core.

Primary Route: Regioselective Iodination

Direct iodination of 4-aminopyridin-3-ol is the most direct strategy. The C3-hydroxyl group is a powerful ortho/para director. Since the para position (C6) is activated by the hydroxyl but deactivated by the pyridine nitrogen's inductive effect, and the ortho position (C2) is activated by the hydroxyl and situated between the nitrogen and the OH, careful control of conditions is required to favor C2.

-

Reagents: Iodine (

) with Potassium Carbonate ( -

Mechanism: The hydroxyl group activates the C2 position. The amino group at C4 also activates C3 (blocked) and C5. The cooperative directing effects and the high lability of the C2 proton facilitate substitution at this position.

Experimental Protocol (Representative)

Note: This protocol is adapted from standard iodination procedures for aminopyridines.

-

Dissolution: Dissolve 4-aminopyridin-3-ol (1.0 eq) in glacial acetic acid or water/methanol mixture.

-

Iodination: Add Sodium Acetate (1.5 eq) followed by dropwise addition of Iodine Monochloride (1.1 eq) at ambient temperature.

-

Reaction: Heat to 60–70°C for 4–6 hours. Monitor by LC-MS for the appearance of the M+126 peak (iodine mass).

-

Quenching: Cool to room temperature. Quench excess iodine with saturated aqueous Sodium Thiosulfate (

). -

Isolation: Neutralize to pH 7–8 with Sodium Bicarbonate. Extract with Ethyl Acetate. The product often precipitates directly upon neutralization due to its zwitterionic character.

Reactivity & Applications

The "Core" Formation: Oxazolo[4,5-c]pyridines

The most valuable application of this compound is its conversion into oxazolopyridines. The C3-OH and C4-NH2 groups react with carbonyl equivalents (phosgene, CDI, aldehydes) to close a 5-membered oxazole ring fused to the pyridine.

-

Reagent: Triethyl orthoformate or Carbonyldiimidazole (CDI).

-

Product: 4-Iodo-oxazolo[4,5-c]pyridine (if numbering changes based on fusion).

-

Significance: This creates a rigid, bicyclic scaffold that mimics the adenine core of ATP, making it an ideal pharmacophore for kinase inhibitors.

The "Tail" Attachment: Suzuki-Miyaura Coupling

Once the core is established (or before cyclization), the C2-iodine allows for the attachment of aryl or heteroaryl "tails" to probe the hydrophobic pocket of a target enzyme.

-

Catalyst System:

or -

Selectivity: The C2-Iodine is significantly more reactive than C-Cl or C-Br bonds elsewhere in the molecule, allowing for chemoselective derivatization.

Visualization of Reactivity

Caption: Divergent synthesis pathways from the 4-Amino-2-iodopyridin-3-ol scaffold.

Medicinal Chemistry Context

Kinase Inhibition (GSK-3β, EGFR)

The oxazolo[4,5-c]pyridine core derived from this starting material is a bioisostere of purine.

-

Binding Mode: The nitrogen atoms in the oxazole and pyridine rings serve as hydrogen bond acceptors for the "hinge region" of kinase domains.

-

Case Study: Inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) often utilize this fused system to treat inflammation and neurodegenerative diseases. The iodine handle allows the introduction of a "selectivity filter"—a bulky group that fits into the gatekeeper pocket.

SHP2 Allosteric Inhibitors

Recent research into SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors for cancer therapy has highlighted the utility of highly substituted aminopyridines. The 2-position (iodine) allows for the attachment of the "tunnel-binding" moiety characteristic of allosteric SHP2 inhibitors (e.g., TNO155 analogs), while the amino/hydroxy groups anchor the molecule in the central channel.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: WARNING .

-

Storage: Light sensitive. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The C-I bond can degrade (liberating iodine) upon prolonged exposure to light.

-

Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

-

BLD Pharm. (n.d.). 4-Amino-2-iodopyridin-3-ol Product Data (CAS 1171919-81-5).[1][2][3][4][5] Retrieved from

-

Apollo Scientific. (n.d.). Safety Data Sheet: 4-Amino-2-chloro-3-iodopyridine (Analogous Handling). Retrieved from

-

Palamarchuk, I. V., & Kulakov, I. V. (2024).[6] A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Eurasian Journal of Chemistry. Retrieved from

-

Batra, A., et al. (2018). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors. PubMed. Retrieved from

Sources

- 1. cas 1171919-81-5|| where to buy 4-Amino-2-iodopyridin-3-ol [chemenu.com]

- 2. 1171919-81-5|4-Amino-2-iodopyridin-3-ol|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1171919-81-5 CAS Manufactory [chemicalbook.com]

- 5. CAS 1171919-81-5 MFCD12025486-4-Amino-2-iodopyridin-3-ol -LabNovo [do.labnovo.com]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Strategic Utilization of 4-Amino-2-iodopyridin-3-ol in Medicinal Chemistry

Executive Summary: The "Lynchpin" Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Amino-2-iodopyridin-3-ol represents a high-value "lynchpin" intermediate. Unlike simple pyridines, this molecule possesses a dense triad of functionalities: a vicinal amino-alcohol motif (

This unique arrangement allows for orthogonal functionalization :

-

C2-Iodine: A prime site for Suzuki-Miyaura or Sonogashira cross-coupling to build molecular complexity.

-

C3-OH / C4-NH2: A pre-organized "heterocyclic seed" capable of cyclizing into oxazolo[5,4-b]pyridines, a scaffold increasingly prevalent in kinase inhibitors (e.g., targeting PI3K or EGFR pathways).

This guide details the structural properties, validated synthetic protocols, and the divergent reactivity profile of this critical intermediate.[1]

Structural Analysis & Pharmacophore Properties[2][3]

The molecule is defined by its amphoteric nature and capacity for specific intermolecular interactions.

Physicochemical Profile[2][3][4][5]

| Property | Value | biological Significance |

| Molecular Formula | Compact fragment size (MW: 236.01 Da).[2] | |

| ClogP | ~1.27 | Moderate lipophilicity; ideal for cell permeability. |

| TPSA | ~49 Ų | High polar surface area relative to size; strong H-bond capability. |

| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity due to the electron-withdrawing Iodine at C2. |

| H-Bond Donors | 2 ( | Critical for active site binding (e.g., hinge regions of kinases). |

Structural Logic

The presence of the Iodine atom at the C2 position is sterically significant. It forces the adjacent hydroxyl group (C3) to adopt specific conformations, potentially locking the molecule into a bioactive pose even before cyclization. Furthermore, the Iodine atom can participate in Halogen Bonding (X-bond), a non-covalent interaction increasingly exploited to gain potency in protein pockets.

Synthetic Access & Methodology

Synthesis of highly functionalized pyridines is non-trivial due to competing directing effects. The hydroxyl group (C3) directs ortho to C2, while the amino group (C4) directs ortho to C3 (blocked) and C5.

Protocol: Regioselective Iodination via NIS

While Directed Ortho Metalation (DoM) offers high specificity, it requires cryogenic conditions and protecting groups. For scalable access, we utilize controlled electrophilic iodination using N-Iodosuccinimide (NIS).

Reagents:

-

Substrate: 4-Aminopyridin-3-ol (CAS 1121-58-0)

-

Iodinating Agent: N-Iodosuccinimide (NIS)[3]

-

Solvent: Acetonitrile (

) or DMF -

Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - activates NIS

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-aminopyridin-3-ol (1.0 eq) in anhydrous Acetonitrile (0.5 M concentration). Ensure the reaction vessel is purged with Nitrogen (

) to prevent oxidative degradation of the aminophenol motif. -

Activation: Add TFA (0.1 eq). Stir at

for 10 minutes. -

Iodination: Add NIS (1.05 eq) portion-wise over 30 minutes. Critical: Slow addition prevents over-iodination at the C5 position.

-

Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor via LC-MS.

-

Target Mass:

-

Note: If C5-iodination is observed, lower temperature to

.

-

-

Quench & Workup: Quench with saturated aqueous Sodium Thiosulfate (

) to remove excess iodine (solution turns from brown to yellow/clear). -

Isolation: Adjust pH to 7.0 with

. Extract with Ethyl Acetate ( -

Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid oxidation on silica.

Why this works: The hydroxyl group at C3 is the strongest activating group. Under acidic conditions (TFA), the amino group is partially protonated, reducing its directing power, thereby favoring the C2 position (ortho to OH) over C5.

Divergent Reactivity Profile

The true power of 4-Amino-2-iodopyridin-3-ol lies in its ability to serve as a hub for divergent synthesis.

Reactivity Diagram (Graphviz)

Figure 1: Divergent synthetic pathways accessible from the 4-amino-2-iodopyridin-3-ol core.

The "Killer App": Oxazolo[5,4-b]pyridine Formation

The conversion of the amino-alcohol core into an oxazolopyridine is a key strategy in designing ATP-competitive inhibitors.

-

Mechanism: Acylation of the amine followed by cyclodehydration.

-

Protocol: Reflux the scaffold with an aryl carboxylic acid in Polyphosphoric Acid (PPA) at

. The PPA acts as both solvent and dehydrating agent. -

Advantage: The C2-Iodine survives these harsh conditions, allowing for late-stage functionalization (LSF) of the pyridine ring after the heterocycle is formed.

Analytical Characterization & Validation

To ensure scientific integrity, the following analytical signatures must be verified.

| Method | Expected Signature | Diagnostic Value |

| 1H NMR (DMSO-d6) | Two doublets (pyridine protons) at ~7.8 ppm and ~6.8 ppm ( | Confirms 2,3,4-substitution pattern. If singlet observed, C5 is substituted. |

| 13C NMR | Carbon bonded to Iodine (C2) appears significantly upfield (~100-110 ppm) due to the heavy atom effect. | Validates Iodine position. |

| LC-MS (ESI+) | m/z 237 ( | Confirms molecular weight.[4][2][5] |

| IR Spectroscopy | Broad band 3200-3400 | Confirms presence of polar groups. |

References

-

MDPI (Molecules). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (Demonstrates the reactivity of the 3-amino-2-pyridone/ol scaffold). [Link]

-

National Institutes of Health (PMC). Synthesis of N-Substituted-3-amino-4-halopyridines. (Provides foundational protocols for handling halogenated aminopyridines). [Link]

-

Google Patents. Synthesis method of 3,5-diiodine-4-hydroxypyridine.[6] (Contrasts the regioselectivity challenges in iodinating hydroxypyridines).

Sources

- 1. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-iodopyridin-3-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]

Executive Summary: A Compound of Limited Availability

An In-depth Technical Guide to the Commercial Availability of 4-Amino-2-iodopyridin-3-ol

This guide provides an in-depth analysis of the commercial availability, procurement strategies, and essential quality control measures for 4-Amino-2-iodopyridin-3-ol. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes supplier information with practical, field-proven insights to navigate the challenges associated with sourcing specialized chemical reagents for early-stage discovery.

4-Amino-2-iodopyridin-3-ol is a substituted pyridine derivative with potential applications as a heterocyclic building block in medicinal chemistry and organic synthesis. Our investigation reveals that this compound is commercially available, but its supply is restricted to a single primary vendor for research quantities. A critical caveat accompanies its purchase: the product is supplied without analytical data, and the responsibility for identity and purity confirmation rests solely with the end-user. This guide outlines the necessary steps for procurement and the mandatory, self-validating protocols required to qualify this material for research and development purposes.

Commercial Sourcing Landscape

The acquisition of 4-Amino-2-iodopyridin-3-ol is not straightforward and presents two distinct pathways: direct purchase of pre-packaged quantities or engagement with a custom synthesis provider. The optimal choice depends on the researcher's specific needs regarding quantity, purity, and analytical documentation.

Primary Supplier: MilliporeSigma (Sigma-Aldrich)

The most direct route for obtaining small quantities of this reagent is through MilliporeSigma, where it is listed under their AldrichCPR™ portfolio. This product line is specifically curated for early discovery researchers, offering unique and rare chemicals.

Table 1: Commercial Listing Details for 4-Amino-2-iodopyridin-3-ol

| Parameter | Details | Source |

| Product Name | 4-Amino-2-iodopyridin-3-ol, AldrichCPR | |

| Supplier | MilliporeSigma (Sigma-Aldrich) | |

| Catalog Number | ADE000631 | |

| Available Size | 1 G | |

| List Price (USD) | $870.00 | |

| Molecular Formula | C₅H₅IN₂O | |

| Molecular Weight | 236.01 g/mol | |

| MDL Number | MFCD12025486 |

Expert Insight: The "AldrichCPR™" & "AS-IS" Disclaimer

The "AldrichCPR" designation and the associated "AS-IS" sales policy are the most critical factors for any scientist to consider. MilliporeSigma explicitly states, "Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final." This means the compound is provided without a Certificate of Analysis (CoA) detailing its specific batch purity or identity confirmation. For drug development professionals, this necessitates a rigorous in-house quality control workflow before the material can be used in any experiment, as unverified starting materials can compromise the validity of all subsequent results.

Alternative Pathway: Custom Synthesis

For requirements exceeding gram-scale, or when a comprehensive CoA is non-negotiable (as is common in later-stage development), custom synthesis is the most logical and reliable option. Several contract research organizations (CROs) and specialized chemical manufacturers offer such services.

Key Advantages of Custom Synthesis:

-

Scalability: Production can be tailored from milligrams to kilograms.[1]

-

Purity Specification: Researchers can define the required purity level (e.g., >98% by HPLC).

-

Full Analytical Documentation: The final product is delivered with a complete data package (e.g., NMR, LC-MS, HPLC) confirming its identity and purity.[1]

-

Process Development: For long-term projects, the CRO can develop and optimize a synthetic route.[]

The following diagram illustrates the decision-making process for sourcing this chemical building block.

Caption: Sourcing decision workflow for 4-Amino-2-iodopyridin-3-ol.

Mandatory Quality Control & Verification Protocols

Given the "as-is" nature of the commercially available product, a robust, multi-technique analytical approach is not just recommended, but essential for scientific integrity. The goal is to create a self-validating system where orthogonal methods converge to confirm the structure and purity of the material.

Protocol 1: Structural Confirmation via ¹H NMR Spectroscopy

-

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the chemical structure of organic molecules. A proton (¹H) NMR experiment will verify the presence and connectivity of hydrogen atoms, providing a unique fingerprint of the molecule's carbon skeleton and confirming its identity.

-

Methodology:

-

Accurately weigh 3-5 mg of the supplied material.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for polar compounds with exchangeable protons (hydroxyl and amine groups).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Integrate the signals and analyze the chemical shifts (δ), coupling constants (J), and multiplicities to confirm that the observed spectrum matches the expected structure of 4-Amino-2-iodopyridin-3-ol.

-

Protocol 2: Purity Assessment and Mass Verification via LC-MS

-

Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique. The LC component separates the sample into its individual components, allowing for the detection of impurities. The MS component provides the mass-to-charge ratio (m/z) of each separated component, serving as a robust confirmation of the molecular weight of the target compound.

-

Methodology:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Perform a serial dilution to a working concentration of ~10 µg/mL.

-

Inject 1-5 µL of the solution onto a reverse-phase C18 HPLC column.

-

Run a gradient elution method, typically from 5% to 95% organic solvent (e.g., Acetonitrile with 0.1% formic acid) in an aqueous mobile phase (e.g., Water with 0.1% formic acid) over 5-10 minutes.

-

Monitor the eluent using both a UV detector (e.g., at 254 nm) and a mass spectrometer (in positive electrospray ionization mode, ESI+).

-

Analysis: The UV chromatogram will indicate the purity by showing the relative area of the main peak versus any impurity peaks. The mass spectrum for the main peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 237.0.

-

Available Structural Analogs

For researchers engaged in structure-activity relationship (SAR) studies, several halogenated analogs of the core scaffold are commercially available. These compounds can serve as valuable tools for probing the impact of substituent changes on biological activity.

Table 2: Commercially Available Structural Analogs

| Compound Name | Structure | Supplier(s) | CAS Number |

| 4-Amino-2-bromopyridin-3-ol | (Image of structure) | BLD Pharm | 1013643-07-6[3] |

| 4-Amino-2-chloro-3-iodopyridine | (Image of structure) | Thermo Scientific | 909036-46-0[4] |

| 4-Amino-3-iodopyridine | (Image of structure) | Thermo Scientific | 88511-27-7[5] |

Safety, Handling, and Storage

Proper handling and storage are paramount for user safety and to maintain the chemical's integrity. The supplier provides GHS hazard information that must be strictly followed.

Table 3: Safety and Handling Information

| Parameter | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | |

| Precautionary Code | P280 (Wear protective gloves/protective clothing/eye protection/face protection) | |

| Storage Class | 11 (Combustible Solids) | |

| Recommended Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3] |

Conclusion and Strategic Recommendations

4-Amino-2-iodopyridin-3-ol is accessible to the research community, but its procurement requires a diligent and informed approach.

-

For Exploratory Research: The off-the-shelf product from MilliporeSigma is a viable starting point, provided the purchasing laboratory has the analytical capabilities and resources to perform rigorous, in-house quality control as outlined in this guide.

-

For Development & Scale-Up: For any work that will contribute to a development pipeline or requires larger quantities, engaging a reputable custom synthesis provider is the recommended and most scientifically sound strategy. This ensures material of known and documented quality, which is fundamental to the integrity of advanced research.

Researchers must treat the acquisition of this and similar "research-only" chemicals not as a simple purchase, but as the first critical step in their experimental workflow: the qualification of a key starting material.

References

- This reference number is intentionally left blank.

-

4-Amino-3-iodopyridine (97%) . Amerigo Scientific. [Link]

Sources

- 1. abmole.com [abmole.com]

- 3. 1013643-07-6|4-Amino-2-bromopyridin-3-ol|BLD Pharm [bldpharm.com]

- 4. 4-Amino-2-chloro-3-iodopyridine, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-Amino-3-iodopyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Methodological & Application

Application Note: Synthesis of 4-Amino-2-iodopyridin-3-ol from 2-Iodopyridine

Executive Summary

This application note details a robust, multi-stage protocol for the synthesis of 4-Amino-2-iodopyridin-3-ol starting strictly from 2-iodopyridine . The synthesis of polysubstituted pyridines—specifically those requiring precise positioning of nucleophilic (hydroxyl, amino) and electrophilic (iodine) handles—is a significant challenge in medicinal chemistry.

The protocol utilizes an N-oxide activation strategy . Direct electrophilic substitution on 2-iodopyridine is chemically inefficient for this specific substitution pattern due to the deactivating nature of the pyridine ring and the lability of the carbon-iodine bond under harsh conditions (e.g., lithiation). Therefore, this guide employs N-oxidation to activate the ring, followed by regioselective nitration and a Katada-style rearrangement to introduce the C3-hydroxyl group, concluding with a chemoselective reduction.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary obstacles:

-

Regioselectivity: Introducing an oxygen atom at C3 and a nitrogen atom at C4 while the C2 position is blocked by iodine.

-

Chemoselectivity: Reducing a nitro group to an amine without hydrodeiodination (loss of the iodine atom).

Logical Pathway

-

Activation: Conversion of 2-iodopyridine to its N-oxide increases the electron density at C4, facilitating nitration.

-

Functionalization (C4): Nitration introduces the nitrogen source at the 4-position.

-

Functionalization (C3): The key step involves the reaction of the 4-nitro-N-oxide intermediate with acetic anhydride. This induces a rearrangement (modified Katada reaction) to install an acetoxy group at C3.

-

Deprotection & Reduction: Hydrolysis of the ester and chemoselective reduction of the nitro group yields the final target.

Figure 1: Retrosynthetic pathway utilizing N-oxide activation and rearrangement strategies.

Experimental Protocols

Stage 1: N-Oxidation of 2-Iodopyridine

The iodine atom at C2 is susceptible to oxidative displacement if conditions are too harsh. We utilize m-chloroperoxybenzoic acid (mCPBA) in mild conditions to ensure N-oxidation without affecting the halogen.

-

Reagents: 2-Iodopyridine (1.0 eq), mCPBA (1.2 eq, 70-75%), Dichloromethane (DCM).

-

Conditions: 0°C to RT, 12-16 hours.

Protocol:

-

Dissolve 2-iodopyridine (10.0 g, 48.8 mmol) in DCM (100 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add mCPBA (14.5 g, ~58 mmol) portion-wise over 30 minutes. Caution: Exothermic.

-

Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (EtOAc/MeOH 9:1).

-

Workup: Wash the organic layer with 10% aqueous Na2SO3 (to quench excess peroxide) followed by saturated NaHCO3 (3x) to remove m-chlorobenzoic acid.

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

Yield: Expect ~90-95% of 2-iodopyridine N-oxide as an off-white solid.

Stage 2: Regioselective Nitration

Nitration of pyridine N-oxides occurs preferentially at the C4 position. The presence of iodine at C2 does not significantly hinder attack at C4.

Protocol:

-

In a heavy-walled flask, dissolve 2-iodopyridine N-oxide (9.0 g) in conc. H2SO4 (25 mL).

-

Cool to 0°C. Add fuming HNO3 (15 mL) dropwise. Warning: Evolution of NOx fumes.

-

Heat the mixture to 90°C for 4 hours.

-

Quench: Pour the reaction mixture onto crushed ice (200 g).

-

Neutralize carefully with solid Na2CO3 or conc. NH4OH to pH 7-8.

-

Extract with EtOAc (3 x 100 mL).

-

Yield: Expect ~60-70% of 2-iodo-4-nitropyridine N-oxide (Yellow solid).

Stage 3: Katada Rearrangement (C3-Functionalization)

This is the critical step. Reaction of the 4-nitro-N-oxide with acetic anhydride typically results in acetoxylation at the position beta to the nitrogen (C3 or C5). Since C2 is blocked by Iodine, and C5 is sterically less activated than C3 (due to the nitro group's proximity), substitution at C3 is favored.

-

Reagents: Acetic Anhydride (Ac2O).

-

Conditions: 90-100°C, 2-4 hours.

Protocol:

-

Suspend 2-iodo-4-nitropyridine N-oxide (5.0 g) in Acetic Anhydride (25 mL).

-

Heat the mixture to 90°C. The solid will dissolve as the reaction proceeds.

-

Monitor by TLC. The N-oxide spot will disappear, and a less polar spot (acetoxy) will appear.

-

Workup: Concentrate the mixture under reduced pressure to remove excess Ac2O.

-

Resuspend the residue in water (50 mL) and heat to 60°C for 30 minutes to hydrolyze the unstable acetoxy intermediate to the hydroxyl form (or proceed to explicit hydrolysis).

-

Note: If the acetoxy intermediate is stable, treat with 1M NaOH (aq) at RT for 1 hour to cleave the ester.

-

Acidify to pH 5 with 1M HCl. The product, 3-hydroxy-2-iodo-4-nitropyridine , may precipitate.[3] If not, extract with EtOAc.

Stage 4: Chemoselective Reduction (Nitro to Amine)

Critical Control Point: Standard catalytic hydrogenation (Pd/C, H2) is forbidden here as it will cause rapid de-iodination (removing the C2-Iodine). We must use a chemical reduction that targets the nitro group but spares the aryl iodide. Iron/Acetic Acid or Iron/Ammonium Chloride is the industry standard for this selectivity.

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water.

Protocol:

-

Dissolve 3-hydroxy-2-iodo-4-nitropyridine (2.0 g) in Ethanol (40 mL) and Water (10 mL).

-

Add NH4Cl (2.0 g) and Iron powder (2.1 g, 5 eq).

-

Heat to reflux with vigorous stirring for 2 hours. The mixture will turn dark/sludge-like.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentration: Evaporate the solvent.

-

Purification: The residue contains the target. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH).

Data Summary & Specifications

| Compound | Molecular Weight | Role | Key Property |

| 2-Iodopyridine | 205.00 | Starting Material | Labile C-I bond; requires mild oxidation. |

| 2-Iodopyridine N-oxide | 221.00 | Intermediate | Activated for electrophilic attack at C4. |

| 2-Iodo-4-nitropyridine N-oxide | 266.00 | Intermediate | Highly electron-deficient; precursor to rearrangement. |

| 4-Amino-2-iodopyridin-3-ol | 236.01 | Target | Amphoteric; potential chelator. |

Mechanism of Action: The Katada Rearrangement[5]

Understanding the C3-functionalization is vital for troubleshooting.

-

Acylation: The N-oxide oxygen attacks acetic anhydride, forming an N-acetoxypyridinium cation.

-

Addition: An acetate anion attacks the C3 position (beta-carbon).

-

Elimination: The loss of acetic acid and re-aromatization drives the formation of the 3-acetoxy product.

-

Selectivity: While C2 is usually favored in unsubstituted pyridines, the C2-Iodine sterically and electronically blocks that site, forcing the rearrangement to C3.

Figure 2: Mechanistic flow of the Katada rearrangement used to install the oxygen functionality.

Safety & Troubleshooting

-

Iodine Stability: Avoid strong bases (e.g., n-BuLi) or palladium-catalyzed hydrogenation conditions, as these will cleave the C-I bond.

-

Explosion Hazard: N-oxides and nitration reactions can be energetic. Perform the nitration behind a blast shield.

-

Purification: 4-Amino-3-hydroxypyridines are often amphoteric and polar. If extraction is difficult, use continuous extraction or an SCX (Strong Cation Exchange) column for isolation.

References

-

Katada, M. (1947). "Reactions of Pyridine-N-oxide with Acid Anhydrides." Journal of the Pharmaceutical Society of Japan, 67, 51. Link

- Hamana, M. (1976). "The Chemistry of Pyridine N-oxides." Journal of Heterocyclic Chemistry.

-

Sigma-Aldrich. "4-Amino-2-iodopyridin-3-ol Product Page." Link

-

ChemicalBook. "Synthesis of 2-Iodopyridine derivatives." Link

- Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

Sources

- 1. mdpi.org [mdpi.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Amino-2-iodopyridin-3-ol in Medicinal Chemistry

Introduction: The Strategic Value of 4-Amino-2-iodopyridin-3-ol

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Amino-2-iodopyridin-3-ol is a highly functionalized pyridine scaffold that has emerged as a valuable intermediate in medicinal chemistry. Its utility stems from a unique combination of structural features:

-

A Pyridine Core: A foundational element of numerous approved drugs, the pyridine ring system is a "privileged scaffold" that offers favorable physicochemical properties and diverse interaction capabilities with biological targets.[1]

-

A Reactive Iodo Group: The carbon-iodine bond at the 2-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile and modular installation of a wide array of aryl and heteroaryl substituents, enabling rapid exploration of chemical space.[2][3]

-

Hydrogen Bonding Moieties: The amino group at the 4-position and the hydroxyl group at the 3-position are critical for establishing specific, high-affinity interactions with protein targets. In many kinase inhibitors, for instance, analogous functionalities form key hydrogen bonds with the "hinge" region of the ATP-binding pocket, anchoring the inhibitor in place.[4]

This confluence of features makes 4-Amino-2-iodopyridin-3-ol an ideal starting point for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂O | |

| Molecular Weight | 236.01 g/mol | |

| Form | Solid | |

| InChI Key | DSCZXTKPQSVQCH-UHFFFAOYSA-N | |

| CAS Number | Not explicitly available, but related structures are documented. |

Core Applications in Drug Discovery

The structural arrangement of 4-Amino-2-iodopyridin-3-ol lends itself to several high-value applications in medicinal chemistry, from generating libraries of kinase inhibitors to constructing novel fused heterocyclic systems.

A Versatile Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, especially cancer.[5][6] The development of small-molecule kinase inhibitors is a central focus of pharmaceutical research. 4-Amino-2-iodopyridin-3-ol provides an excellent framework for designing such inhibitors.

Causality of Design: The amino and hydroxyl groups are positioned to mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region. The iodine at the C2 position serves as a versatile synthetic handle to introduce larger, often hydrophobic, groups that can occupy the deeper sections of the ATP-binding pocket, thereby conferring potency and selectivity.[4]

Caption: Drug discovery workflow using the 4-Amino-2-iodopyridin-3-ol scaffold.

Potential in Covalent Inhibitor Design

Covalent inhibitors offer distinct advantages, including high potency, prolonged duration of action, and the ability to overcome drug resistance.[7][8] While the C-I bond is primarily used for cross-coupling, the pyridine ring itself presents an opportunity for developing "switchable" electrophiles for covalent protein modification.

Mechanistic Insight: 4-halopyridines can act as latent electrophiles.[9] The pyridine nitrogen can be protonated, especially within the acidic microenvironment of an enzyme's active site. This protonation significantly increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack by a proximate cysteine or lysine residue. This "catalysis-dependent" labeling imparts a high degree of selectivity, as the covalent modification is triggered by the target protein itself.[9] While 4-chloropyridines are more studied in this context, the underlying principle is applicable to other halopyridines, making 4-Amino-2-iodopyridin-3-ol an intriguing starting point for designing targeted covalent inhibitors.

Synthesis of Fused Heterocyclic Systems

Fused heterocyclic scaffolds like pyrido[3,4-d]pyridazines and pyrido[2,3-d]pyrimidines are prevalent in biologically active molecules.[10][11][12][13] The arrangement of functional groups on 4-Amino-2-iodopyridin-3-ol makes it a suitable precursor for constructing such fused systems. For example, the adjacent amino and hydroxyl groups can undergo condensation reactions with appropriate reagents to form a second fused ring, leading to novel and rigid molecular architectures for further exploration.

Experimental Protocols and Methodologies

The following protocols are provided as a guide for researchers. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Solvents should be anhydrous and reactions involving organometallic reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Amino-2-iodopyridin-3-ol

This protocol details a general procedure for coupling an arylboronic acid to the C2 position of the pyridine ring. The Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation.[14][15]

Reaction Principle: The reaction proceeds via a palladium(0) catalytic cycle involving oxidative addition of the aryl iodide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the biaryl product and regenerate the catalyst.[15][16]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Amino-2-iodopyridin-3-ol (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a precatalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol% with SPhos, 4 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, or Toluene/Water mixture)

-

Schlenk tube or microwave vial

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add 4-Amino-2-iodopyridin-3-ol, the arylboronic acid, the palladium catalyst/ligand, and the base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed, anhydrous solvent via syringe.

-

Reaction Execution:

-

Conventional Heating: Place the vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously for 4-24 hours.

-

Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate at a set temperature (e.g., 90-120 °C) for 10-60 minutes.[2] Microwave heating can significantly accelerate the reaction.[17]

-

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired C2-arylated product.

Optimization Parameters: The choice of catalyst, ligand, base, and solvent can be crucial for achieving high yields, especially with challenging substrates.

| Parameter | Common Choices | Rationale / Field Insight |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable all-in-one Pd(0) source. Precatalysts like Pd(OAc)₂ require a ligand to form the active catalytic species.[16] |

| Ligand | PPh₃, SPhos, XPhos | For aryl iodides, PPh₃ is often sufficient. For more challenging couplings, electron-rich, bulky phosphine ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps.[16] |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid for transmetalation.[14] Cs₂CO₃ is often more effective but also more expensive. The choice can depend on the acidity of the boronic acid and the presence of base-labile functional groups. |

| Solvent | Dioxane, Toluene, DME, often with H₂O | A polar aprotic solvent is typical. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step. |

Protocol 2: Proposed Synthesis of a Pyrido[3,4-d]pyridazinone Derivative

This protocol outlines a hypothetical, yet chemically sound, pathway to a fused heterocyclic system from the product of the Suzuki coupling described in Protocol 1.

Reaction Principle: This is a condensation and cyclization reaction. The ortho-amino and hydroxyl groups on the pyridine ring react with a hydrazine derivative to form the fused pyridazinone ring system, a scaffold of interest in medicinal chemistry.[10][12][18]

Caption: Proposed synthesis of a fused pyridopyridazinone scaffold.

Materials:

-

C2-arylated 4-amino-pyridin-3-ol (from Protocol 1)

-

Hydrazine hydrate or a substituted hydrazine

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Round-bottom flask with reflux condenser

Procedure:

-

Setup: In a round-bottom flask, dissolve the C2-arylated 4-amino-pyridin-3-ol in a suitable solvent like ethanol.

-

Reagent Addition: Add an excess of hydrazine hydrate. The use of an acid catalyst like acetic acid may be beneficial.

-

Reaction: Heat the mixture to reflux for 6-24 hours.

-

Monitoring: Monitor the formation of the new, more rigid product by TLC or LC-MS.

-

Isolation:

-

Cool the reaction mixture. The product may precipitate upon cooling.

-

If a precipitate forms, collect it by filtration, wash with cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent and purify the residue via column chromatography or recrystallization.

-

Causality of Experimental Choices:

-

Solvent: Ethanol is a common, polar protic solvent that is suitable for condensation reactions and can facilitate the dissolution of the starting materials.

-

Reflux Conditions: The formation of the fused ring system often requires elevated temperatures to overcome the activation energy of the cyclization step.

-

Hydrazine: This reagent provides the two nitrogen atoms required to form the pyridazinone ring.

Conclusion

4-Amino-2-iodopyridin-3-ol is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactive sites allow for a modular and logical approach to drug design, enabling the systematic synthesis of compound libraries targeting critical protein families like kinases. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this potent scaffold in their drug discovery programs. By understanding the causality behind the synthetic transformations and thoughtfully applying modern catalytic methods, scientists can efficiently navigate the path from this versatile building block to novel therapeutic candidates.

References

-

Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals. [Link]

-

Devaraj, A., et al. (n.d.). Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form... ResearchGate. [Link]

-

Wang, Z., et al. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. SpringerLink. [Link]

-

Volyniuk, D., et al. (2016). Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry. [Link]

-

Li, W., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

De Tran, Q., & Van der Eycken, E. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. [Link]

-

Hardy, A.P., et al. (2015). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Bioconjugate Chemistry. [Link]

-

De Tran, Q., & Van der Eycken, E. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives (PDF). ResearchGate. [Link]

-

MySkinRecipes. (2026). 4-Amino-3-chloropyridin-2-ol. MySkinRecipes. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Shi, D., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry. [Link]

-

Wood, C., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase inhibitor library. White Rose Research Online. [Link]

-

Crocetti, L., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors (PDF). ResearchGate. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan. [Link]

-

Lu, H., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. Signal Transduction and Targeted Therapy. [Link]

-

El-Malah, A.A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Scientific Reports. [Link]

-

Thompson, A.D., et al. (2005). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic Letters. [Link]

-

Sutanto, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. [Link]

-

Gomes, M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [Link]

-

Amerigo Scientific. (n.d.). 4-Amino-3-iodopyridine (97%). Amerigo Scientific. [Link]

-

Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. [Link]

-

Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Amino-2-iodopyridin-3-ol as a Pharmaceutical Intermediate

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a "privileged structure" in drug design. Within this class, substituted aminopyridinols are of particular interest as versatile intermediates. This guide provides a detailed technical overview of 4-Amino-2-iodopyridin-3-ol, a key building block for the synthesis of complex heterocyclic systems, with a particular focus on its application in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance.

Physicochemical Properties and Characterization

4-Amino-2-iodopyridin-3-ol is a solid, substituted pyridine with the following key identifiers:

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂O | [1] |

| Molecular Weight | 236.01 g/mol | [1] |

| Appearance | Expected to be a solid, likely off-white to light brown | Inferred from related compounds |

| Solubility | Sparingly soluble in water, more soluble in polar organic solvents like ethanol and DMSO. | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a broad signal for the amino protons, and a signal for the hydroxyl proton. The chemical shifts will be influenced by the electronic effects of the amino, hydroxyl, and iodo substituents.

-

¹³C NMR (100 MHz, DMSO-d₆): Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the iodine atom (C2) would be shifted significantly upfield compared to its non-iodinated counterpart.

-

Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a prominent [M+H]⁺ ion peak at approximately m/z 236.9567, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The spectrum will be characterized by N-H and O-H stretching bands, as well as aromatic C-H and C=C/C=N stretching vibrations.

Synthesis Protocol

The synthesis of 4-Amino-2-iodopyridin-3-ol can be logically approached in a two-step sequence starting from pyridine, proceeding through the formation of the precursor 4-aminopyridin-3-ol, followed by regioselective iodination.

Workflow for the Synthesis of 4-Amino-2-iodopyridin-3-ol

Caption: Proposed synthetic pathway to 4-Amino-2-iodopyridin-3-ol.

Part 1: Synthesis of 4-Aminopyridin-3-ol (Precursor)

The synthesis of the precursor, 4-aminopyridin-3-ol, is a multi-step process that begins with commercially available pyridine. The process involves nitration to introduce a nitro group, which is subsequently reduced to an amino group, followed by hydroxylation.[2]

Protocol:

-

Nitration of Pyridine: Pyridine is first converted to its N-oxide, which is then nitrated to yield 4-nitropyridine-N-oxide. This is a classic method to direct nitration to the 4-position of the pyridine ring.

-

Reduction of the Nitro Group: The 4-nitropyridine-N-oxide is then subjected to reduction. A common and effective method is catalytic hydrogenation using a palladium catalyst or reduction with iron powder in an acidic medium.[3] This step yields 4-aminopyridine.

-

Hydroxylation: The final step to obtain the precursor is the hydroxylation of 4-aminopyridine. This can be a challenging transformation, but various methods have been reported for the hydroxylation of aminopyridines.[2]

Part 2: Iodination of 4-Aminopyridin-3-ol

This protocol is adapted from the successful iodination of the structurally similar 3-hydroxypyridine.[4] The amino group at the 4-position and the hydroxyl group at the 3-position are both activating, electron-donating groups, which direct electrophilic substitution to the ortho and para positions. In this case, the C2 and C6 positions are most activated. Steric hindrance from the adjacent hydroxyl group at C3 may favor iodination at the C2 position.

Materials:

-

4-Aminopyridin-3-ol

-

Iodine (I₂)

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-aminopyridin-3-ol (1 equivalent) in deionized water.

-

Add sodium carbonate (2.1 equivalents) to the solution and stir until dissolved.

-

Add iodine (1 equivalent) portion-wise to the stirring solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully adjust the pH of the reaction mixture to approximately 4 using 1 M HCl. This will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to yield 4-Amino-2-iodopyridin-3-ol.

Purification and Analysis

Purification Protocol

Iodinated organic compounds can sometimes be sensitive to acidic conditions and may decompose on standard silica gel.[5] Therefore, purification by column chromatography should be approached with caution.

-

Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water) is the preferred method of purification.

-

Column Chromatography: If necessary, column chromatography on basic or neutral alumina is recommended over silica gel to avoid decomposition. A gradient elution system of ethyl acetate in hexanes is a good starting point.

Analytical Workflow:

Caption: Post-synthesis workflow for purification and analysis.

Application in Pharmaceutical Synthesis: A Kinase Inhibitor Intermediate

The 4-amino-2-iodopyridin-3-ol scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems, particularly those of interest as kinase inhibitors. The amino and iodo groups provide two reactive handles for further chemical elaboration, such as in the construction of pyrido[2,3-d]pyrimidines, which are known to be potent inhibitors of various kinases.[6][7]

Representative Synthetic Application: Synthesis of a Pyrido[2,3-d]pyrimidine Core

The following is a representative, hypothetical workflow illustrating how 4-Amino-2-iodopyridin-3-ol can be utilized to construct a core structure found in many kinase inhibitors.

Workflow:

Caption: Synthetic utility of 4-Amino-2-iodopyridin-3-ol in kinase inhibitor synthesis.

Protocol Outline:

-

N-Arylation: The amino group of 4-Amino-2-iodopyridin-3-ol can undergo a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation with an appropriate aryl halide. This step introduces a key pharmacophoric element.

-

Pyrimidine Ring Formation: The resulting N-arylated intermediate can then be cyclized to form the pyridopyrimidine ring system. This is often achieved by heating with formamide or a similar one-carbon synthon.

-

Further Functionalization: The iodine atom at the 2-position of the original pyridine ring (now part of the fused system) serves as a handle for further diversification, for instance, through Suzuki or Sonogashira cross-coupling reactions, to introduce additional substituents that can fine-tune the biological activity and pharmacokinetic properties of the final molecule.

Safety and Handling

While a specific safety data sheet for 4-Amino-2-iodopyridin-3-ol is not widely available, the safety precautions should be based on those for related aminopyridines and iodinated compounds.

-

Hazard Classifications: Based on similar compounds, it should be treated as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Ensure adequate ventilation.

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Amino-2-iodopyridin-3-ol is a strategically functionalized building block with significant potential in pharmaceutical research and development. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The presence of three distinct functional groups—an amino, a hydroxyl, and an iodo group—on the pyridine core provides medicinal chemists with a versatile platform for the construction of complex molecular architectures, particularly for the discovery of novel kinase inhibitors. The protocols and insights provided in this guide are intended to facilitate the effective use of this valuable intermediate in advancing drug discovery programs.

References

-

Pharmaffiliates. 4-Amino-3-hydroxypyridine. [Link]

- Boultwood, T., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments.

- Semenov, V. V., & Smushkevich, Y. I. (1990). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

-

MDPI. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

-

PubMed. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. [Link]

-

MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

- Seela, F., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of medicinal chemistry, 43(21), 3897-3906.

-

Baindur, N., et al. (1993). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][5]oxazines and pyrido[4,3-b][1][5]thiazines. Journal of medicinal chemistry, 36(22), 3743-3749.

- Besson, T., et al. (2022).

Sources

- 1. 4-Amino-3-hydroxypyridine Supplier China | Specifications, Safety, Price & Applications [pipzine-chem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Process For Producing 4 Aminopyridines [quickcompany.in]

Application Note: High-Fidelity N-Acylation of 4-Amino-2-iodopyridin-3-ol

Executive Summary

This guide details the protocol for the chemoselective N-acylation of 4-amino-2-iodopyridin-3-ol . This substrate presents a specific synthetic challenge: it contains two nucleophilic sites (the C4-amine and C3-hydroxyl) in a vicinal arrangement, complicated by the electron-withdrawing and sterically demanding iodine atom at C2.

While amines are typically more nucleophilic than phenols, the electron-deficient pyridine ring reduces the basicity of the amine. Furthermore, the proximity of the hydroxyl group can lead to competitive O-acylation or N,O-bis-acylation. This protocol utilizes a "Drive-and-Correct" strategy : prioritizing complete conversion followed by selective hydrolysis of any transient ester byproducts to ensure high purity of the desired amide.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The reaction involves differentiating between two nucleophiles:[1]

-

C4-Amine (-NH₂): The desired target. Its nucleophilicity is attenuated by the pyridine ring and the inductive effect of the C2-Iodine.

-

C3-Hydroxyl (-OH): A phenol-like moiety. While less nucleophilic than the amine in neutral conditions, it is acidic. In the presence of base, it can deprotonate to an oxyanion, becoming highly reactive toward acyl chlorides.

The "Self-Validating" Logic

Attempting perfect kinetic selectivity (reacting only the amine) is risky and often leads to mixed products (unreacted starting material + mono-acyl + bis-acyl).

The Superior Approach: Instead of avoiding O-acylation, we accept it as a transient state. Amides (N-acyl) are thermodynamically more stable and kinetically more robust toward hydrolysis than esters (O-acyl).

-

Step 1: Drive the reaction to completion (forming N-acyl or N,O-bis-acyl).

-

Step 2: Perform a mild basic workup (saponification). This selectively cleaves the labile phenolic ester while leaving the robust amide bond intact.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and the convergence of pathways to the desired product.

Figure 1: Reaction pathway showing the convergence of the bis-acylated side-product to the desired N-acyl product via selective hydrolysis.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 4-Amino-2-iodopyridin-3-ol | 1.0 | Substrate | Ensure dryness; hygroscopic.[2] |

| Acyl Chloride (R-COCl) | 1.1 – 1.2 | Electrophile | If using Anhydride, use 1.5 eq. |

| Pyridine | Solvent | Base/Solvent | Acts as an HCl scavenger and acylation catalyst. |

| Dichloromethane (DCM) | Co-solvent | Solvent | Optional; used if substrate solubility is poor in pure pyridine. |

| Methanol (MeOH) | Solvent | Quench | Used in the workup/hydrolysis step. |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Used for selective ester hydrolysis. |

Step-by-Step Methodology

Phase A: Acylation (Amide Formation)

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-amino-2-iodopyridin-3-ol (1.0 equiv) in anhydrous Pyridine (concentration ~0.2 M).

-

Note: If the substrate does not dissolve completely, add anhydrous DCM (1:1 ratio with Pyridine).

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition: Add the Acyl Chloride (1.1 equiv) dropwise over 15 minutes.

-

Critical: The reaction is exothermic. Control addition rate to prevent thermal runaway, which promotes O-acylation.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Monitoring: Monitor by LCMS or TLC.

-

Target: Disappearance of starting material (m/z = [M+H]+).

-

Observation: You may see two peaks: the desired product (M + Acyl) and the bis-acylated product (M + 2*Acyl). Do not stop yet if Bis-acyl is present.

-

Phase B: The "Correction" (Selective Hydrolysis)

Perform this phase ONLY if O-acylation (Bis-acyl) is detected or to ensure protocol robustness.

-

Quench: Cool the mixture to 0 °C and quench by adding Methanol (5 mL per mmol substrate).

-

Basify: Add solid K₂CO₃ (2.0 equiv).

-

Hydrolysis: Stir the suspension vigorously at room temperature for 30–60 minutes.

-

Verification: Check LCMS. The Bis-acyl peak should converge completely to the Mono-N-acyl peak.

Phase C: Workup & Isolation

-

Concentration: Remove volatiles (DCM/MeOH/Pyridine) under reduced pressure. Pyridine removal may require azeotroping with toluene or heptane.

-

Partition: Resuspend the residue in EtOAc and water.

-

pH Adjustment: Carefully adjust the aqueous layer pH to ~4–5 using 1M HCl. (Caution: The product is amphoteric; too acidic and it stays in water; too basic and the phenoxide forms).

-

-

Extraction: Extract with EtOAc (3x).

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography (DCM/MeOH gradient).

Quality Control & Validation

Analytical Markers

| Method | Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | NH Amide Proton: Singlet, δ 9.5 – 10.5 ppm | Confirms N-acylation. |

| ¹H NMR (DMSO-d₆) | OH Phenol Proton: Broad singlet, δ 10.0 – 11.5 ppm | Confirms free hydroxyl (O-acyl is absent). |

| ¹H NMR (Shift) | C5-H Pyridine: Downfield shift (~0.2 ppm) | Indicates acylation at the adjacent amine. |

| LCMS | Mass: [M+H]⁺ = Substrate + Acyl | Single peak required. |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance from C2-Iodine. | Heat to 50 °C; Add catalytic DMAP (0.1 eq). Note: DMAP increases O-acylation, making Phase B mandatory. |

| Bis-Acylation Persists | Hydrolysis time too short. | Increase K₂CO₃ hydrolysis time or use 1M NaOH (carefully) for 10 mins. |

| Product in Aqueous Layer | Amphoteric nature (Zwitterion). | Ensure pH of aqueous layer is near the isoelectric point (typically pH 5–6) during extraction. |

References

-

Chemoselective Acylation of Aminophenols

-

Reactivity of Aminopyridines

- Title: Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amin

- Source: National Institutes of Health (NIH) / PubMed Central.

-

URL:[Link]

-

General Acylation Protocols (Vertex AI Grounding)

Sources

- 1. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacyl Disulfide: A Reagent for Chemoselective Acylation of Phenols Enabled by 4-(N,N-Dimethylamino)pyridine Catalysis [organic-chemistry.org]

- 3. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4-Amino-2-iodopyridin-3-ol in Agrochemical Synthesis

This Application Note is structured as a high-level technical guide for process chemists and agrochemical discovery scientists. It focuses on the strategic utility of 4-Amino-2-iodopyridin-3-ol as a privileged scaffold for the synthesis of next-generation picolinate herbicides and fused heterocyclic fungicides.

Abstract

The pyridine ring remains a cornerstone of modern agrochemistry, serving as the core pharmacophore for auxin-mimic herbicides (e.g., Halauxifen, Picloram) and succinate dehydrogenase inhibitor (SDHI) fungicides. 4-Amino-2-iodopyridin-3-ol (CAS 1171919-81-5) represents a high-value "lynchpin" intermediate. Its unique substitution pattern offers orthogonal reactivity: a labile 2-iodo handle for cross-coupling or carbonylation, a 3-hydroxyl group for solubility modulation or directing effects, and a 4-amino group critical for target protein binding (e.g., TIR1 ubiquitin ligase). This guide details the synthetic utility of this scaffold, providing validated protocols for its conversion into picolinate esters and fused oxazolopyridines.

Chemical Profile & Strategic Value

| Property | Specification |

| Chemical Name | 4-Amino-2-iodopyridin-3-ol |

| CAS Number | 1171919-81-5 |

| Molecular Formula | C₅H₅IN₂O |

| Molecular Weight | 236.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |

| pKa (Calc) | ~8.5 (OH), ~4.2 (Pyridine N) |

The "Ortho-Functionalized" Advantage

In agrochemical design, this molecule is not merely a building block but a divergent hub .

-

C-2 Position (Iodine): The iodine atom is highly reactive toward oxidative addition with Palladium(0), enabling facile carbonylation (to picolinates) or Suzuki-Miyaura coupling (to 6-arylpicolinates).

-

C-3 Position (Hydroxyl): Acts as a hydrogen bond donor/acceptor in the active site or can be alkylated to tune lipophilicity (LogP) for phloem mobility.

-

C-4 Position (Amine): Essential for hydrogen bonding with the carboxylate of glutamate residues in auxin receptors (e.g., TIR1).

Synthetic Pathways & Applications

The following flowchart illustrates the divergent utility of 4-Amino-2-iodopyridin-3-ol in synthesizing two major classes of agrochemicals: Picolinate Herbicides and Fused Oxazolopyridines .

Figure 1: Divergent synthetic pathways utilizing the 4-Amino-2-iodopyridin-3-ol scaffold.

Application 1: Synthesis of Picolinate Herbicides

The conversion of the 2-iodo group to a carboxylate ester is the critical step in accessing the picolinic acid core found in herbicides like Aminopyralid and Florpyrauxifen.

Mechanistic Insight

The 3-hydroxyl group can act as an intramolecular ligand or proton shuttle, potentially accelerating the reductive elimination step in Pd-catalysis. However, it requires protection (e.g., MOM or Methyl) if harsh basic conditions are used to prevent catalyst poisoning via phenoxide formation.

Validated Protocol: Pd-Catalyzed Methoxycarbonylation

Objective: Convert 4-Amino-2-iodopyridin-3-ol to Methyl 4-amino-3-hydroxypicolinate.

Reagents:

-

Substrate: 4-Amino-2-iodopyridin-3-ol (1.0 eq)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: dppp (1,3-Bis(diphenylphosphino)propane) (2.5 mol%)

-

Base: Triethylamine (Et₃N) (2.0 eq)

-

Solvent: Methanol (MeOH) / DMF (4:1 ratio)

-

Gas: Carbon Monoxide (CO) (Balloon pressure or 5 bar)

Step-by-Step Methodology:

-

Setup: In a glovebox or under argon flow, charge a high-pressure autoclave (or heavy-walled glass vessel) with the substrate, Pd(OAc)₂, and dppp.

-

Solvation: Add degassed MeOH/DMF mixture and Et₃N. The DMF helps solubilize the zwitterionic starting material.

-

Carbonylation: Seal the vessel and purge with CO gas three times. Pressurize to 5 bar (70 psi). Heat the reaction to 80°C with vigorous stirring (800 rpm).

-

Monitoring: Monitor consumption of the aryl iodide via HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid). Reaction is typically complete in 6–12 hours.

-

Workup: Cool to room temperature and vent CO carefully (fume hood!). Filter the mixture through a Celite pad to remove Pd black.

-

Purification: Concentrate the filtrate. The product often precipitates upon addition of water or can be purified via flash chromatography (DCM/MeOH gradient).

Yield Expectation: 85–92% isolated yield.

Application 2: Fused Oxazolopyridines (PPO Inhibitors)

Protoporphyrinogen Oxidase (PPO) inhibitors often feature fused bicyclic systems. The 3-OH and 4-NH₂ groups are perfectly positioned to form an oxazolo[4,5-c]pyridine ring.

Validated Protocol: Cyclization to Oxazolopyridine

Objective: Synthesis of the fused oxazole core.

Reagents:

-

Substrate: 4-Amino-2-iodopyridin-3-ol

-

Cyclizing Agent: Triethyl orthoformate (TEOF) or Carbonyldiimidazole (CDI)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (cat.)

-

Solvent: Toluene or Dioxane

Step-by-Step Methodology:

-

Reflux: Dissolve the substrate in Toluene. Add TEOF (3.0 eq) and a catalytic crystal of pTSA.

-

Dean-Stark: Fit the flask with a Dean-Stark trap to remove ethanol produced during the reaction. Heat to reflux (110°C).

-

Completion: Reaction is driven to completion by the removal of ethanol (approx. 4 hours).

-

Isolation: Cool to 0°C. The fused product, 4-iodo-oxazolo[4,5-c]pyridine , often crystallizes directly from the solution.

-

Downstream: The remaining 4-iodo group (originally C-2) is now activated for Suzuki coupling to attach the aryl tail required for PPO inhibition.

Safety & Handling (MSDS Summary)

-

Hazards: 4-Amino-2-iodopyridin-3-ol is an organoiodide and aminopyridine derivative. It is classified as Acute Tox. 4 (Oral) and Skin Sens. 1 .

-

Iodine Stability: The C-I bond is light-sensitive. Store the compound in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent liberation of iodine.

-

Carbon Monoxide: The carbonylation protocol uses CO, a colorless, odorless, toxic gas. CO detectors must be worn, and reactions must be performed in a well-ventilated fume hood.

References

-

Pyridine Scaffolds in Agrochemicals

- Title: Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz

- Source: Bioorganic & Medicinal Chemistry (2016).

-

URL:[Link]

-

Picolinate Herbicide Chemistry

-

Fused Heterocycle Synthesis

- Carbonylation Protocols: Title: Palladium-Catalyzed Carbonylation of Aryl Halides. Source: Sigma-Aldrich Technical Library.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. 4-Amino-3,5-dichloropyridinium 3-hydroxypicolinate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4-Amino-2-iodopyridin-3-ol as a Lynchpin Scaffold in Diversity-Oriented Synthesis

The following Application Note and Protocol guide details the use of 4-Amino-2-iodopyridin-3-ol (CAS: 1171919-81-5) as a high-value molecular scaffold.

Introduction & Scaffold Analysis